Methyl 4-hydroxybut-2-ynoate

Organic Synthesis Heterocyclic Chemistry Lactone Synthesis

Methyl 4-hydroxybut-2-ynoate (CAS 31555-05-2), also known as methyl 4-hydroxy-2-butynoate, is a bifunctional C5 acetylenic ester building block bearing both a terminal primary hydroxyl group and a conjugated methyl ester moiety on a but-2-yne backbone. Its molecular formula is C5H6O3 with a molecular weight of 114.10 g/mol.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 31555-05-2
Cat. No. B1296378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxybut-2-ynoate
CAS31555-05-2
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCOC(=O)C#CCO
InChIInChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3
InChIKeySYPLUFBJMSFMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxybut-2-ynoate (CAS 31555-05-2) Technical Baseline for Procurement and Synthesis Planning


Methyl 4-hydroxybut-2-ynoate (CAS 31555-05-2), also known as methyl 4-hydroxy-2-butynoate, is a bifunctional C5 acetylenic ester building block bearing both a terminal primary hydroxyl group and a conjugated methyl ester moiety on a but-2-yne backbone [1]. Its molecular formula is C5H6O3 with a molecular weight of 114.10 g/mol . The compound is a colorless to pale yellow liquid with a boiling point of 120°C at 6 Torr, a predicted density of 1.196 g/cm³, and a predicted pKa of 13.11 [1]. Commercial availability is typically at ≥95% purity .

Methyl 4-Hydroxybut-2-ynoate: Why Closely Related Alkynoates and Butynoates Cannot Be Casually Substituted


While several γ-hydroxy-α,β-acetylenic esters and simpler alkyl 2-alkynoates appear superficially similar as alkyne-containing building blocks, methyl 4-hydroxybut-2-ynoate presents a unique substitution profile that precludes casual replacement. The compound features a specific four-carbon backbone with a terminal hydroxyl group at C4 and a conjugated ester at C1, separated by a C2–C3 triple bond. This precise distance and functional group arrangement enables tandem reaction sequences — including conjugate addition followed by in situ lactonization to 5-membered furan-2(5H)-ones [1][2] — that are not accessible with 5-hydroxy-2-pentynoates (which yield 6-membered lactones) or with simple methyl propiolate (which lacks the hydroxyl nucleophile entirely) [3]. The compound's LogP of -0.8449 and polar surface area of 46.53 Ų [4] also confer distinct solubility and purification characteristics relative to non-hydroxylated analogs.

Methyl 4-Hydroxybut-2-ynoate Evidence-Based Differentiation Against Comparator Alkynoate Building Blocks


Copper-Catalyzed Hydroarylation: Regioselective Access to 5-Membered Butenolides vs. 6-Membered Lactones from 5-Hydroxy-2-pentynoate

In copper-catalyzed hydroarylation with phenylboronic acid, methyl 4-hydroxybut-2-ynoate yields the 5-membered butenolide 4-phenylbutenolide (3a) in 61% yield via sequential hydroarylation/lactonization [1]. In contrast, the homologous methyl 5-hydroxy-2-pentynoate (with an extended 5-carbon backbone) exclusively yields 6-membered pentenolides (5,6-dihydro-2H-pyran-2-ones) under identical conditions [2]. The product selectivity is determined by the distance of the hydroxyl group from the alkyne moiety — a 4-carbon backbone directs 5-exo-trig cyclization, whereas a 5-carbon backbone directs 6-endo-trig cyclization [3].

Organic Synthesis Heterocyclic Chemistry Lactone Synthesis

Rhodium-Catalyzed [3+2+2] Carbocyclization: Unique Higher-Order Cycloaddition Not Observed with Non-Hydroxylated Alkynoates

Methyl 4-hydroxybut-2-ynoate undergoes regio- and diastereoselective rhodium-catalyzed [(3+2)+2] carbocyclization with an alkenylidenecyclopropane to generate the tricyclic core of pyrovellerolactone in a single operation [1]. This reaction sequence requires both the alkyne moiety (for initial carbometalation) and the free hydroxyl group (for in situ intramolecular lactonization to trap the intermediate). Non-hydroxylated alkynoates such as methyl propiolate or methyl but-2-ynoate lack the hydroxyl nucleophile and cannot participate in this tandem carbocyclization/lactonization cascade, failing to produce the tricyclic lactone framework [2].

Total Synthesis Natural Products Rhodium Catalysis

Superelectrophilic Activation: Divergent Propargylation/Allenylation Pathways Unavailable to Saturated Hydroxyesters

Under superelectrophilic activation with triflic acid (TfOH) or HUSY zeolite, methyl 4-hydroxybut-2-ynoate forms O,O-diprotonated intermediates that dehydrate to mesomeric propargyl-allenyl cations bearing two electrophilic centers at C4 and C2 [1]. Reactions with electron-rich arenes proceed via two competing pathways: attack at C4 yields propargylation products (aryl-substituted but-2-ynoates), while attack at C2 yields allenylation intermediates that further transform into furan-2-ones [2]. In contrast, saturated methyl 4-hydroxybutanoate (without the triple bond) cannot form the conjugated propargyl-allenyl cation and does not undergo analogous arene functionalization reactions under these conditions [3].

Electrophilic Chemistry Arene Functionalization Zeolite Catalysis

Physicochemical Differentiation: Hydrophilicity and Storage Profile vs. Non-Hydroxylated Alkynoates

Methyl 4-hydroxybut-2-ynoate exhibits a calculated LogP of -0.8449 and a polar surface area (PSA) of 46.53 Ų [1], reflecting substantial hydrophilicity relative to non-hydroxylated alkynoates. For comparison, methyl but-2-ynoate (CAS 23326-27-4), which lacks the terminal hydroxyl, has a predicted LogP of approximately 0.5-0.8 and PSA < 30 Ų [2]. The target compound's higher hydrophilicity affects solvent partitioning (preferentially distributing into polar organic solvents and aqueous mixtures) and chromatographic behavior (earlier elution on reversed-phase columns), which can influence both reaction workup and purification protocols. Additionally, the compound requires refrigerated storage at 2-8°C , a condition not universally required for non-hydroxylated alkynoates.

Compound Handling Solubility Storage Stability

Methyl 4-Hydroxybut-2-ynoate: Evidence-Backed Application Scenarios for Research and Process Chemistry


Synthesis of 5-Membered Butenolide Heterocycles via One-Pot Hydroarylation/Lactonization Cascades

Methyl 4-hydroxybut-2-ynoate is a preferred substrate for the copper-catalyzed synthesis of 4-aryl-substituted furan-2(5H)-ones (butenolides). Under Cu-catalyzed conditions with arylboronic acids, the compound undergoes hydroarylation followed by spontaneous in situ lactonization between the hydroxyl and ester groups, forming 5-membered butenolides in moderate to good yields. This one-pot cascade eliminates the need for separate cyclization steps [1]. The 4-carbon backbone is essential for 5-exo-trig cyclization to the 5-membered lactone; use of longer-chain hydroxyalkynoates yields 6-membered lactones instead, as demonstrated in comparative studies with methyl 5-hydroxy-2-pentynoate [2].

Total Synthesis of Polycyclic Natural Products via Tandem Carbocyclization/Lactonization

The compound serves as a key bifunctional building block in the total synthesis of lactarane sesquiterpenes, exemplified by the concise three-step synthesis of pyrovellerolactone [1]. In this application, the alkyne moiety participates in rhodium-catalyzed [(3+2)+2] carbocyclization with alkenylidenecyclopropanes, while the free hydroxyl group subsequently traps the intermediate via intramolecular lactonization, constructing the tricyclic core in a single operation [2]. This tandem sequence requires the precise spatial arrangement of the hydroxyl and alkyne functional groups; non-hydroxylated alkynoates or saturated hydroxyesters cannot achieve the same transformation.

Electrophilic Arene Propargylation and Furan-2-one Synthesis under Acidic Zeolite Catalysis

Under superelectrophilic activation with triflic acid or HUSY zeolite, methyl 4-hydroxybut-2-ynoate generates mesomeric propargyl-allenyl dications that react with electron-rich arenes to yield either propargylation products (via attack at C4) or furan-2-ones (via attack at C2 and subsequent cyclization) [1]. This divergent reactivity, enabled by the conjugated alkyne-hydroxyl system, provides access to aryl-substituted but-2-ynoates and 3-aryl-furan-2(5H)-ones in a single step. Saturated 4-hydroxybutanoates do not undergo analogous transformations, as the alkyne conjugation is required to stabilize the dicationic intermediates [2].

Precursor for 4-Amino-Furan-2-one Derivatives via Sequential Michael Addition/Lactonization

In aqueous media under ultrasound irradiation, methyl 4-hydroxybut-2-ynoate undergoes Michael addition with amine nucleophiles followed by spontaneous lactonization to yield 4-amino-furan-2(5H)-one derivatives [1]. The reaction proceeds at room temperature in water under neutral conditions, offering an environmentally benign route to aminobutenolides — structural motifs present in bioactive compounds. The one-pot sequence leverages both the electrophilic conjugated alkyne (for conjugate addition) and the pendant hydroxyl group (for lactonization), demonstrating the synthetic economy provided by this bifunctional building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-hydroxybut-2-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.